Irinotecan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.07e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and Role in Understanding DNA Replication

Irinotecan belongs to a class of drugs called topoisomerase I inhibitors. These drugs target enzymes called topoisomerases, which play a crucial role in DNA replication and cell division. Irinotecan specifically inhibits topoisomerase I, preventing it from resealing breaks in the DNA strand. This disrupts cell division and leads to cancer cell death . Studying how irinotecan interacts with topoisomerase I helps researchers understand the mechanisms of DNA replication and identify potential targets for developing new cancer therapies.

Development of Combination Therapies

Research is ongoing to explore the effectiveness of combining irinotecan with other chemotherapeutic agents or treatment modalities like radiation therapy. The goal is to create synergistic effects, where the combined treatment is more effective than either therapy alone. For instance, studies investigate combining irinotecan with masitinib (a tyrosine kinase inhibitor) for treating advanced esophagogastric adenocarcinoma . These studies provide valuable insights into optimizing treatment regimens for various cancers.

Pharmacogenomics and Personalized Medicine

Irinotecan's effectiveness can vary depending on a patient's genetic makeup. Research in pharmacogenomics focuses on identifying genetic variations that influence a patient's response to the drug. This information can be used to develop personalized treatment plans, tailoring irinotecan dosage or identifying patients who might benefit more from alternative therapies .

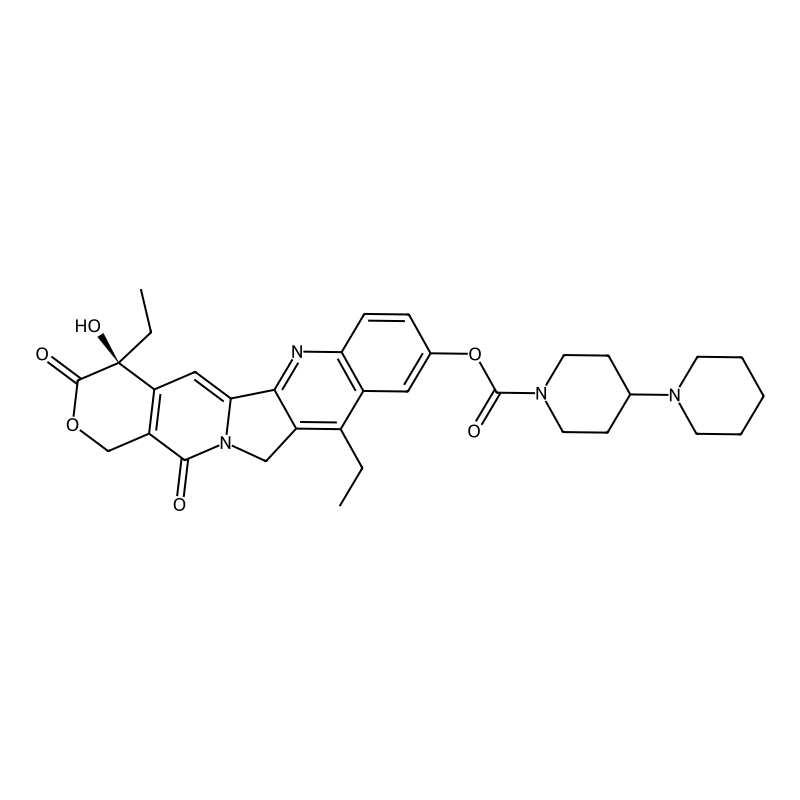

Irinotecan is a semisynthetic derivative of camptothecin, a natural alkaloid originally isolated from the plant Camptotheca acuminata. It is primarily used as a chemotherapy agent for various cancers, including colorectal cancer and certain types of sarcomas. The chemical formula for irinotecan is , and it exists in two forms: a lactone form, which is pharmacologically active, and a carboxylate form, which is inactive at physiological pH .

Irinotecan functions as an inhibitor of topoisomerase I, an enzyme that creates single-strand breaks in DNA, allowing for DNA replication. Upon administration, irinotecan is converted into its active metabolite, SN-38, through hydrolysis by carboxylesterases in the liver and gastrointestinal tract. This conversion is crucial for its anticancer activity. SN-38 then binds to the topoisomerase I-DNA complex, preventing the religation of DNA strands and leading to double-strand breaks .

Key Reaction Steps:- Hydrolysis: Irinotecan → SN-38 (active metabolite)

- Binding: SN-38 binds to topoisomerase I-DNA complex

- Inhibition: Prevents religation of DNA strands

Irinotecan exhibits significant biological activity through its mechanism of action as a topoisomerase I inhibitor. The active metabolite SN-38 has been shown to be approximately 1000 times more potent than irinotecan itself in inhibiting topoisomerase I . This inhibition leads to cell cycle arrest during the S and G2 phases, ultimately resulting in apoptosis of cancer cells. The compound's effectiveness can be influenced by genetic polymorphisms in metabolic enzymes such as uridine diphosphate glucuronosyltransferase 1A1, which can affect drug toxicity and efficacy .

Irinotecan was first synthesized in Japan in 1983. The synthesis involves several steps starting from camptothecin, where modifications are made to enhance water solubility and reduce toxicity compared to its parent compound. The process typically includes:

- Isolation of Camptothecin: Extracted from Camptotheca acuminata.

- Chemical Modification: Introduction of a dipiperidino side chain to form irinotecan.

- Purification: Ensuring the compound is free from impurities for clinical use .

Irinotecan's pharmacokinetics can be significantly affected by drug interactions, particularly with substances that influence cytochrome P450 enzymes. Notably:

- CYP3A4 Inhibitors: Can increase levels of SN-38, leading to heightened toxicity.

- CYP3A4 Inducers: May decrease SN-38 levels, reducing therapeutic effectiveness .

Additionally, co-administration with drugs like St. John’s Wort has been shown to reduce the therapeutic effects of irinotecan due to induction of CYP3A4 metabolism .

Several compounds share structural or functional similarities with irinotecan, primarily within the class of topoisomerase inhibitors derived from camptothecin. Below are some notable examples:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Feature |

|---|---|---|---|

| Camptothecin | Parent compound | Topoisomerase I inhibitor | Natural product; less water-soluble |

| Topotecan | Structural analogue | Topoisomerase I inhibitor | More potent but less stable |

| Belotecan | Structural analogue | Topoisomerase I inhibitor | Potentially less toxic |

| Nanoparticle formulations of Irinotecan | Modified delivery system | Targeted delivery to tumor cells | Enhanced bioavailability |

Irinotecan stands out due to its improved water solubility and reduced toxicity compared to camptothecin while maintaining potent antitumor activity via its unique mechanism involving the active metabolite SN-38.

Historical Evolution of Irinotecan Synthesis

The development of irinotecan synthesis has undergone significant evolution since its initial discovery as a camptothecin derivative. The original synthetic approach was established through semi-synthetic modification of natural camptothecin extracted from the Chinese tree Camptotheca acuminata [1] [2]. This pioneering work laid the foundation for subsequent improvements in synthetic methodology.

The first documented synthesis of irinotecan was described in United States Patent Number 4,604,463, which established the fundamental approach of converting 7-ethyl-10-hydroxycamptothecin into the final carbamate product [3]. This initial method involved the condensation of 7-ethyl-10-hydroxycamptothecin with 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride in pyridine at room temperature [3]. However, this early approach suffered from several limitations, including colored impurities in the final product and relatively low overall yields of approximately 20-30% [4].

Subsequent developments in the 1990s focused on improving the efficiency and scalability of the synthetic process. Sawada and colleagues reported a five-step synthesis from natural camptothecin with an overall yield of approximately 20% [5]. This work demonstrated the feasibility of large-scale production but highlighted the need for further optimization to reduce costs and improve environmental sustainability.

The evolution of synthesis methods continued with the development of total synthesis approaches that eliminated dependence on natural camptothecin extraction. A significant breakthrough came with the implementation of Friedlander condensation methodology, which enabled the construction of the complete camptothecin framework from readily available starting materials [6] [7]. This approach utilized iron(III) chloride catalysis to achieve efficient ring formation with high regioselectivity.

Recent advances have focused on green chemistry principles and process intensification. The development of zinc proline complex catalysis represents a major advancement in environmentally benign synthesis [8]. This biocompatible initiator system enables the synthesis of methoxy-poly(ethylene glycol)-block-poly(L-lactide-co-glycolide) copolymers for irinotecan delivery with fewer purification steps and reduced environmental impact.

Key Intermediate: 7-Ethyl-10-Hydroxycamptothecin (SN-38)

7-Ethyl-10-hydroxycamptothecin, commonly known as SN-38, serves as the pivotal intermediate in virtually all irinotecan synthesis routes [9] [10]. This compound represents the active metabolite of irinotecan and exhibits potency that is 1000 times greater than the parent drug [10]. The strategic importance of SN-38 as a synthetic intermediate cannot be overstated, as it provides the essential topoisomerase I inhibitory activity that defines the therapeutic efficacy of irinotecan.

The synthesis of SN-38 has been achieved through multiple synthetic strategies. The most widely employed method involves the selective ethylation of 10-hydroxycamptothecin using iron(II) sulfate heptahydrate, propionaldehyde, and hydrogen peroxide under acidic conditions [11]. This approach typically yields 7-ethylcamptothecin in 77% yield, which is subsequently converted to SN-38 through oxidative processes [11].

The construction of the D and E rings was accomplished through an intramolecular oxa Diels-Alder reaction, which efficiently formed both rings in a single step [9]. The stereochemistry of SN-38 was established through successive asymmetric dihydroxylation and iodine-based hemiacetal oxidation, furnishing the final product with high enantiopurity [9]. This methodology also enabled the synthesis of numerous C18-functionalized SN-38 derivatives, several of which exhibited comparable or superior anticancer activity relative to the parent compound.

Alternative approaches to SN-38 synthesis have focused on improving atom economy and reducing environmental impact. The development of photocatalytic methods represents a significant advancement in this regard [12]. Combining visible-light-photoredox and Lewis acid catalysis enables the one-step construction of substituted indolizino[1,2-b]quinolin-9(11H)-ones under mild conditions [12]. This catalytic process utilizes visible-light-promoted dehydrogenation of tetrahydroquinolines as the key procedure and can be applied to the formal synthesis of irinotecan precursors.

Catalytic Methods for Selective Ethylation and Carbamate Formation

The development of efficient catalytic methods for selective ethylation and carbamate formation represents a critical aspect of irinotecan synthesis optimization. These transformations are essential for introducing the 7-ethyl substituent and forming the characteristic carbamate linkage that defines the irinotecan structure.

Selective ethylation at the C-7 position of the camptothecin framework requires careful control of reaction conditions to prevent competing reactions at other sites. The most successful approach employs iron(II) sulfate heptahydrate as a catalyst in combination with propionaldehyde and hydrogen peroxide [13]. This method operates under acidic conditions with concentrated sulfuric acid and typically requires temperatures of 5-8°C for optimal selectivity [14]. The reaction proceeds through a radical mechanism that favors substitution at the electron-rich C-7 position.

Recent patent literature describes an improved selective ethylation methodology that utilizes propionic aldehyde in aqueous sulfuric acid solution [15] [16]. The process involves cooling the reaction mixture to -10°C before adding the aldehyde component, followed by controlled addition of hydrogen peroxide solution at 0°C [17]. This temperature control is crucial for achieving high selectivity and preventing over-oxidation or competing side reactions.

Carbamate formation represents the final step in irinotecan synthesis and requires the coupling of 7-ethyl-10-hydroxycamptothecin with 4-(1-piperidino)-1-piperidino carbamic acid derivatives. Traditional methods employ 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride as the coupling partner [3]. However, this approach often leads to colored impurities and requires extensive purification.

Modern catalytic approaches to carbamate formation utilize N-containing cyclic organic compounds as catalysts to promote the coupling reaction [3]. The most effective catalysts include 4-dimethylaminopyridine and related pyridine derivatives, which activate the acid chloride component toward nucleophilic attack by the phenolic hydroxyl group [3]. These reactions are typically conducted in polar aprotic solvents such as acetonitrile or dimethylformamide.

Cesium carbonate has emerged as an effective base catalyst for carbamate formation under mild conditions [18]. This approach involves dissolving both the phenolic substrate and the carbamic acid derivative in anhydrous dimethylformamide, followed by addition of cesium carbonate at room temperature [18]. The reaction proceeds with high conversion efficiency and minimal side product formation.

Alternative catalytic methods for carbamate formation include the use of carbonyldiimidazole (CDI) as a coupling reagent [19]. This approach operates under aqueous conditions and produces imidazole and carbon dioxide as the only stoichiometric byproducts [19]. The methodology is experimentally efficient and mild, representing a green alternative to traditional coupling methods.

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in irinotecan production has become increasingly important as pharmaceutical manufacturers seek to reduce environmental impact while maintaining economic viability. Several innovative approaches have been developed to address these challenges through the use of biocompatible catalysts, renewable feedstocks, and environmentally benign solvents.

The development of zinc proline complex catalysis represents a significant advancement in green synthesis methodology [8]. This biocompatible initiator system enables the synthesis of methoxy-poly(ethylene glycol)-block-poly(L-lactide-co-glycolide) copolymers with controlled molecular weight and narrow polydispersity [8]. The zinc proline complex operates under mild conditions and requires fewer purification steps compared to traditional methods, significantly reducing the environmental footprint of the production process.

Supercritical carbon dioxide extraction and processing techniques offer another promising approach to green irinotecan production. Carbon dioxide represents an ideal alternative to traditional organic solvents due to its non-toxic, non-corrosive, and non-flammable properties [19]. The use of supercritical CO2 enables efficient extraction and purification while allowing for complete solvent recovery and recycling.

Aqueous-based synthesis methods have been developed to minimize the use of organic solvents in irinotecan production [19]. These approaches utilize water as the primary reaction medium and employ water-soluble catalysts and reagents. The methodology simplifies product isolation and reduces waste generation, as the aqueous phase can be easily separated and treated.

Enzymatic resolution techniques provide a green alternative for producing enantiomerically pure intermediates [20]. Lipase-catalyzed resolution enables the separation of racemic intermediates with enantioselectivities exceeding 99% [20]. This approach operates under mild conditions and uses renewable enzyme catalysts, making it highly suitable for large-scale implementation.

Microwave-assisted synthesis represents another green technology that can be applied to irinotecan production [19]. This methodology reduces reaction times and energy consumption while often improving yields and selectivities. The enhanced heating efficiency of microwave irradiation enables more precise temperature control and can eliminate the need for extended reaction times.

Solvent-free synthetic conditions have been explored for specific steps in irinotecan synthesis. These approaches eliminate organic solvent use entirely and often enable direct crystallization of products from the reaction mixture [19]. While not applicable to all synthetic steps, solvent-free conditions can significantly reduce environmental impact when implemented strategically.

Patent Landscape of Synthetic Methodologies

The patent landscape surrounding irinotecan synthesis reflects the evolution of synthetic methodologies and the ongoing efforts to develop more efficient, cost-effective, and environmentally sustainable production processes. The intellectual property landscape encompasses both fundamental synthetic routes and specific process improvements.

The foundational patent for irinotecan synthesis, United States Patent Number 4,604,463, established the basic synthetic framework and has since expired, allowing for generic production [3]. This patent described the original semi-synthetic approach starting from natural camptothecin and established the key structural requirements for biological activity.

European Patent EP2881396A1 introduced a novel reverse ethylation strategy that represented a significant departure from traditional approaches [21] [16]. This methodology involves preparing 10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin as an intermediate, followed by selective ethylation at the 7-position [16]. The patent claims that this approach provides improved selectivity and reduced formation of undesired isomers compared to conventional methods.

United States Patent US9765083B2 describes an optimized method for selective ethylation that incorporates specific temperature and reagent concentration controls [15] [13]. The patent details the use of propionic aldehyde in aqueous sulfuric acid solution with iron(II) sulfate catalyst under carefully controlled temperature conditions [13]. This methodology reportedly provides improved yields and reduced impurity formation.

World Intellectual Property Organization Patent WO2012032531A1 covers a total synthesis process that eliminates dependence on natural camptothecin [4] [6]. The patent describes the use of Friedlander condensation in the presence of strong acid to construct the complete camptothecin framework [6]. The resulting SN-38 product is reported to be 99.8% pure and is subsequently converted to irinotecan hydrochloride.

Chinese Patent CN102070643A focuses on industrial-scale optimization and process control [22]. This patent describes methods for purifying the initial SN-38 intermediate to control impurities below 0.1% for individual impurities [22]. The methodology eliminates the need for column chromatography in the purification process, thereby reducing production costs and cycle times while improving overall yields.

United States Patent Application US2008182990A1, assigned to Shilpa Medicare Ltd, describes an improved process for preparing irinotecan hydrochloride trihydrate with enhanced yield and purity [23] [24]. The patent claims the use of 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride with 7-ethyl-10-hydroxy-camptothecin to obtain crude irinotecan, which is subsequently purified through specific solvent treatment protocols.

The patent landscape also encompasses numerous continuation and divisional applications that address specific aspects of the synthesis process, including crystallization conditions, purification methods, and formulation technologies. Patent protection for irinotecan sucrosofate, a next-generation formulation, includes 154 international patents and 25 United States patents held by Ipsen [25].

Recent patent activity has focused on green chemistry approaches and continuous manufacturing processes. These developments reflect the pharmaceutical industry's increasing emphasis on sustainable production methods and process intensification. The integration of flow chemistry, microreactor technology, and advanced process control represents the current frontier in irinotecan synthesis optimization.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.2

Appearance

Melting Point

222 - 223 °C

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Camptosar

FDA Approval: Yes

Irinotecan hydrochloride is approved to be used alone or with other drugs to treat: Colorectal cancer that has metastasized (spread to other parts of the body), including metastatic cancer that has recurred (come back) or has not gotten better with other chemotherapy.

Irinotecan hydrochloride is also being studied in the treatment of other types of cancer. Irinotecan hydrochloride is also available in a different form called irinotecan hydrochloride liposome.

Therapeutic Uses

Irinotecan hydrochloride is used as a single agent for the treatment of metastatic carcinoma of the colon or rectum in patients whose disease has recurred or progressed following initial therapy with fluorouracil-based antineoplastic regimens. /Irinotecan hydrochloride/

Irinotecan is being investigated as an active agent in the treatment of metastatic or recurrent cervical cancer. Objective response rates of 13-21% have been reported with use of irinotecan as a single agent for advanced squamous cell carcinoma of the cervix. Although no responses to irinotecan were observed in one small uncontrolled phase II study of patients with platinum-resistant advanced squamous cell carcinoma of the cervix, responses to the drug have been reported in similar patients in another phase II study. The benefit of combination chemotherapy regimens vs single-agent therapy (e.g., cisplatin alone) has not been fully established, and further study is needed to determine the role of irinotecan in the treatment of advanced cervical cancer. /Use is not currently included in the labeling approved by the US FDA/

Irinotecan hydrochloride is used as a component of first-line therapy in combination with fluorouracil and leucovorin for the treatment of metastatic carcinoma of the colon or rectum. /Irinotecan hydrochloride/

The effectiveness of irinotecan in pediatric patients has not been established. Results from two open-label, single arm studies were evaluated. One hundred and seventy children with refractory solid tumors were enrolled in one phase 2 trial in which 50 mg/ sq m of irinotecan was infused for 5 consecutive days every 3 weeks. Grade 3-4 neutropenia was experienced by 54 (31.8%) patients. Neutropenia was complicated by fever in 15 (8.8%) patients. Grade 3-4 diarrhea was observed in 35 (20.6%) patients. This adverse event profile was comparable to that observed in adults. In the second phase 2 trial of 21 children with previously untreated rhabdomyosarcoma, 20 mg/sq m of irinotecan was infused for 5 consecutive days on weeks 0, 1, 3 and 4. This single agent therapy was followed by multimodal therapy. Accrual to the single agent irinotecan phase was halted due to the high rate (28.6%) of progressive disease and the early deaths (14%). The adverse event profile was different in this study from that observed in adults; the most significant grade 3 or 4 adverse events were dehydration experienced by 6 patients (28.6%) associated with severe hypokalemia in 5 patients (23.8%) and hyponatremia in 3 patients (14.3%); in addition Grade 3-4 infection was reported in 5 patients (23.8%) (across all courses of therapy and irrespective of causal relationship).

Pharmacology

Irinotecan is a semisynthetic derivative of camptothecin, a cytotoxic, quinoline-based alkaloid extracted from the Asian tree Camptotheca acuminata. Irinotecan, a prodrug, is converted to a biologically active metabolite 7-ethyl-10-hydroxy-camptothecin (SN-38) by a carboxylesterase-converting enzyme. One thousand-fold more potent than its parent compound irinotecan, SN-38 inhibits topoisomerase I activity by stabilizing the cleavable complex between topoisomerase I and DNA, resulting in DNA breaks that inhibit DNA replication and trigger apoptotic cell death. Because ongoing DNA synthesis is necessary for irinotecan to exert its cytotoxic effects, it is classified as an S-phase-specific agent.

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XX - Other antineoplastic agents

L01XX19 - Irinotecan

Mechanism of Action

Irinotecan is a derivative of camptothecin. Camptothecins interact specifically with the enzyme topoisomerase I which relieves torsional strain in DNA by inducing reversible single-strand breaks. Irinotecan and its active metabolite SN-38 bind to the topoisomerase I-DNA complex and prevent religation of these single-strand breaks. Current research suggests that the cytotoxicity of irinotecan is due to double-strand DNA damage produced during DNA synthesis when replication enzymes interact with the ternary complex formed by topoisomerase I, DNA, and either irinotecan or SN-38. Mammalian cells cannot efficiently repair these double-strand breaks.

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP1 [HSA:7150] [KO:K03163]

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

100286-90-6

Absorption Distribution and Excretion

The cumulative biliary and urinary excretion of irinotecan and its metabolites (SN-38 and SN-38 glucuronide) over a period of 48 hours following administration of irinotecan in two patients ranged from approximately 25% (100 mg/m2) to 50% (300 mg/m2).

The volume of distribution of terminal elimination phase is 110 L/m^2 when a dose of 125 mg/m^2 is given to patients with solid tumours. The volume of distribution of terminal elimination phase is 234 L/m^2 when a dose of 340 mg/m^2 is given to patients with solid tumours.

13.3 L/h/m^2 [Dose of 125 mg/m^2, patients with solid tumours]

13.9 L/h/m^2 [Dose of 340 mg/m^2, patients with solid tumours]

Pharmacokinetic parameters for irinotecan and SN-38 were determined in 2 pediatric solid-tumor trials at dose levels of 50 mg/sq m (60-min infusion, n=48) and 125 mg/sq m (90-min infusion, n=6). Irinotecan clearance (mean + or - S.D.) was 17.3 + or - 6.7 L/h/sq m for the 50 mg/sq m dose and 16.2 + or - 4.6 L/h/sq m for the 125 mg/sq m dose, which is comparable to that in adults. Dose-normalized SN-38 AUC values were comparable between adults and children. Minimal accumulation of irinotecan and SN-38 was observed in children on daily dosing regimens (daily X 5 every 3 weeks or (daily X 5) X 2 weeks every 3 weeks).

The clinical pharmacokinetics of irinotecan (CPT11) can be described by a 2 or 3 compartment model, a mean terminal half-life of 12 hours, a volume of distribution at steady state of 168 L/sq m and a total body clearance of 15 L/sq m/hr. Irinotecan is 65% bound to plasma proteins. The areas under the plasma concentration-time curve (AUC) of both irinotecan and active metabolite SN38 increase proportionally to the administered dose, although interpatient variability is important. ... The mean 24 hr irinotecan urinary excretion represents 17-25% of the administered dose, whereas SN38 and its glucuronide recovery in urine is minimal (0.5 and 6%, respectively). Irinotecan and SN38 pharmacokinetics are not influenced by prior exposure to the parent drug. Irinotecan and SN38 AUCs correlate significantly with leuko-neutropenia and sometimes with the intensity of diarrhea. Increased bilirubin levels appear to influence irinotecan total body clearance.

Metabolism Metabolites

... SN38 levels achieved in humans are about 100-fold lower than corresponding irinotecan levels, but these concentrations are important since SN38 is 100- to 1,000-fold more cytotoxic than the parent compound. SN38 is 95% bound to plasma proteins. SN38 plasma decay follows closely that of the parent compound. Irinotecan is extensively metabolized in the liver. The bipiperidinocarbonyloxy group of irinotecan is first removed by a carboxyesterase to yield the corresponding carboxylic acid and SN38. This metabolite can be converted into SN38 glucuronide by UDP-glucuronyltransferase (1.1 isoform). A recently identified metabolite is the 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxy-camptothecin (APC), which is formed by the action of cytochrome P450 3A4. Numerous other unidentified metabolites are detected in bile and urine. ...

Irinotecan, a camptothecin analogue, is a prodrug which requires bioactivation to form the active metabolite SN-38. SN-38 acts as a DNA topoisomerase I poison. ... Irinotecan is subjected to be shunted between CYP3A4 mediated oxidative metabolism to form two inactive metabolites APC or NPC and tissue carboxylesterase mediated hydrolysis to form SN-38 which is eventually detoxified via glucuronidation by UGT1A1 to form SN-38G. The pharmacology of this compound is further complicated by the existence of genetic inter-individual differences in activation and deactivation enzymes of irinotecan (e.g., CYP3A4, CYP3A5, UGT1A1) and sharing competitive elimination pathways with many concomitant medications, such as anticonvulsants, St. John's Wort, and ketoconazole. Efflux of the parent compound and metabolites out of cells by several drug transporters (e.g., Pgp, BCRP, MRP1, MRP2) also occurs. This review highlights the latest findings in drug activation, transport mechanisms, glucuronidation, and CYP3A-mediated drug-drug interactions of irinotecan in order to unlock some of its complicated pharmacology and to provide ideas for relevant future studies into optimization of this promising agent.

Irinotecan serves as a water-soluble precursor of the lipophilic metabolite SN-38. SN-38 is formed from irinotecan by carboxylesterase-mediated cleavage of the carbamate bond between the camptothecin moiety and the dipiperidino side chain. SN-38 is approximately 1000 times as potent as irinotecan as an inhibitor of topoisomerase I purified from human and rodent tumor cell lines. In vitro cytotoxicity assays show that the potency of SN-38 relative to irinotecan varies from 2- to 2000-fold. However, the plasma area under the concentration versus time curve (AUC) values for SN-38 are 2% to 8% of irinotecan and SN-38 is 95% bound to plasma proteins compared to approximately 50% bound to plasma proteins for irinotecan. The precise contribution of SN-38 to the activity of Camptosar is thus unknown. Both irinotecan and SN-38 exist in an active lactone form and an inactive hydroxy acid anion form. A pH-dependent equilibrium exists between the two forms such that an acid pH promotes the formation of the lactone, while a more basic pH favors the hydroxy acid anion form.

The metabolic conversion of irinotecan to the active metabolite SN-38 is mediated by carboxylesterase enzymes and primarily occurs in the liver. SN-38 is subsequently conjugated predominantly by the enzyme UDP-glucuronosyl transferase 1A1 (UGT1A1) to form a glucuronide metabolite. UGT1A1 activity is reduced in individuals with genetic polymorphisms that lead to reduced enzyme activity such as the UGT1A1*28 polymorphism. Approximately 10% of the North American population is homozygous for the UGT1A1*28 allele. In a prospective study, in which irinotecan was administered as a single-agent on a once-every-3-week schedule, patients who were homozygous for UGT1A1*28 had a higher exposure to SN-38 than patients with the wild-type UGT1A1 allele. SN-38 glucuronide had 1/50 to 1/100 the activity of SN-38 in cytotoxicity assays using two cell lines in vitro. The disposition of irinotecan has not been fully elucidated in humans. The urinary excretion of irinotecan is 11% to 20%; SN-38, <1%; and SN-38 glucuronide, 3%. The cumulative biliary and urinary excretion of irinotecan and its metabolites (SN-38 and SN-38 glucuronide) over a period of 48 hours following administration of irinotecan in two patients ranged from approximately 25% (100 mg/sq m) to 50% (300 mg/sq m).

Irinotecan has known human metabolites that include (2S,3S,4S,5R)-6-[[(19S)-10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid and 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin.

Associated Chemicals

Wikipedia

Mitotane

Drug Warnings

Close monitoring is advised in patients older than 65 years of age because of increased risk of treatment-related toxicity, such as late diarrhea, during irinotecan therapy. Patients receiving irinotecan/fluorouracil/leucovorin therapy should be monitored closely (e.g., weekly assessment), particularly during the first cycle of treatment, since most of the treatment-related toxicities leading to early death occurred within the first 3-4 weeks. Changes in serum electrolytes and/or acid-base balance, including hyponatremia or hypernatremia, hypokalemia, and/or metabolic acidosis, may be an early indication of treatment-related toxicity; patients with abnormalities in serum sodium, potassium, and/or bicarbonate concentrations, with or without concomitant elevations in serum BUN or creatinine concentrations, should be evaluated carefully for dehydration and receive aggressive medical management, including fluid and electrolyte replacement.

Deaths due to sepsis following severe neutropenia have been reported in patients treated with Camptosar.

In addition to GI and hematologic toxicity, other severe adverse effects have occurred in patients receiving irinotecan. Hypersensitivity reactions, including severe anaphylactic or anaphylactoid reactions, have been reported. Renal impairment and acute renal failure have occurred rarely, usually in patients who became volume-depleted from severe vomiting and/or diarrhea. Cardiovascular and thromboembolic events also have been reported.

For more Drug Warnings (Complete) data for IRINOTECAN (19 total), please visit the HSDB record page.

Biological Half Life

After intravenous infusion of irinotecan in humans, irinotecan plasma concentrations decline in a multiexponential manner, with a mean terminal elimination half-life of about 6 to 12 hours. The mean terminal elimination half-life of the active metabolite SN-38 is about 10 to 20 hours. The half-lives of the lactone (active) forms of irinotecan and SN-38 are similar to those of total irinotecan and SN-38, as the lactone and hydroxy acid forms are in equilibrium.

Use Classification

Methods of Manufacturing

Clinical Laboratory Methods

Analyte: irinotecan; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 380 nm (excitation) and 500 nm (emission); limit of detection: 1 ng/mL

Analyte: irinotecan; matrix: blood (plasma); procedure: reversed-phase high-performance liquid chromatography with fluorescence detection at 355 nm (excitation) and 515 nm (emission); limit of quantitation: 10 ng/mL

Analyte: irinotecan; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 380 nm (excitation) and 556 nm (emission) or at 370 nm (excitation) and 430 nm (emission); limit of quantitation: 30 ng/mL

For more Clinical Laboratory Methods (Complete) data for IRINOTECAN (9 total), please visit the HSDB record page.

Storage Conditions

Interactions

The coadministration of protease inhibitors with anticancer drugs in the management of human immunodeficiency virus-related malignancies can cause potential drug-drug interactions. The effect of lopinavir/ritonavir (LPV/RTV) on the pharmacokinetics of irinotecan (CPT11) has been investigated in seven patients with Kaposi's sarcoma. Coadministration of LPV/RTV reduces the clearance of CPT11 by 47% (11.3+/-3.5 vs 21.3+/-6.3 l/h/m(2), P=0.0008). This effect was associated with an 81% reduction (P=0.02) of the AUC (area under the curve) of the oxidized metabolite APC (7-ethyl-10-[4-N-(5-aminopentanoic-acid)-1-piperidino]-carbonyloxycamptothecin). The LPV/RTV treatment also inhibited the formation of SN38 glucuronide (SN38G), as shown by the 36% decrease in the SN38G/SN38 AUCs ratio (5.9+/-1.6 vs 9.2+/-2.6, P=0.002) consistent with UGT1A1 inhibition by LPV/RTV. This dual effect resulted in increased availability of CPT11 for SN38 conversion and reduced inactivation on SN38, leading to a 204% increase (P=0.0001) in SN38 AUC in the presence of LPV/RTV. The clinical consequences of these substantial pharmacokinetic changes should be investigated.

Irinotecan or CPT-11 [7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecine] is a derivative of camptothecine used in the treatment of advanced colorectal cancer. It requires activation to SN-38 (7-ethyl-10-hydroxycamptothecine) by carboxylesterase. Irinotecan and SN-38 are detoxified through two major metabolic pathways: the first one leads to oxidative degradation compounds, APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecine] and NPC [7-ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecine], and involves cytochrome P450 (3A4 isoform); the second one leads to SN-38 glucuronide (SN-38G) and involves UDP-glucuronosyltransferase (UGT). Using human hepatic microsomes, ... the interactions of 15 drugs of common use in colorectal cancer patients on these metabolic pathways /were studied/. Only nifedipine had a significant effect on SN-38 formation, decreasing carboxylesterase activity by 50% at 100 microM and 35% at 10 microM. Three drugs had a significant effect on SN-38G formation: clonazepam increased UGT activity by 50% at 100 uM and 30% at 10 microM, and nifedipine and vinorelbine inhibited the activity by 65 and 55% at 100 uM, respectively, with no effect at 10 microM. Five drugs exerted a significant inhibition on SN-38 formation at 100 microM: clonazepam (70%), methylprednisolone (50%), nifedipine (80%), omeprazole (85%), and vinorelbine (100%). Only omeprazole and vinorelbine still exerted a significant inhibition at 10 microM (30 and 90%, respectively), whereas only vinorelbine had a significant effect at 2 and 0.5 microM (70 and 40%, respectively). In conclusion, potential clinical interactions with the metabolism of irinotecan are likely to be important for vinorelbine, which strongly inhibits irinotecan catabolism by CYP3A4 at clinically relevant concentrations, but not for the other drugs, which exert an effect at concentrations not achievable in patients.

Coadministration of atazanavir sulfate, a CYP3A4 and UGT1A1 inhibitor has the potential to increase systemic exposure to SN-38, the active metabolite of irinotecan. Physicians should take this into consideration when co-administering these drugs.

For more Interactions (Complete) data for IRINOTECAN (12 total), please visit the HSDB record page.

Dates

2: Matsuoka A, Ando Y. [UGT1A1 Genotyping for Proper Use of Irinotecan]. Rinsho Byori. 2015 Jul;63(7):876-82. Review. Japanese. PubMed PMID: 26591441.

3: Tanabe K, Fujii M, Nishikawa K, Kunisaki C, Tsuji A, Matsuhashi N, Takagane A, Ohno T, Kawase T, Kochi M, Yoshida K, Kakeji Y, Ichikawa W, Chin K, Terashima M, Takeuchi M, Nakajima T; JACCRO GC-05 study group. Phase II/III study of second-line chemotherapy comparing irinotecan-alone with S-1 plus irinotecan in advanced gastric cancer refractory to first-line treatment with S-1 (JACCRO GC-05). Ann Oncol. 2015 Sep;26(9):1916-22. doi: 10.1093/annonc/mdv265. Epub 2015 Jun 24. PubMed PMID: 26109630.

4: Ma J, Zhang Y, Shen H, Kapesa L, Liu W, Zeng M, Zeng S. Association between mismatch repair gene and irinotecan-based chemotherapy in metastatic colon cancer. Tumour Biol. 2015 Dec;36(12):9599-609. doi: 10.1007/s13277-015-3723-5. Epub 2015 Jul 5. PubMed PMID: 26142736.

5: Filipski E, Berland E, Ozturk N, Guettier C, van der Horst GT, Lévi F, Okyar A. Optimization of irinotecan chronotherapy with P-glycoprotein inhibition. Toxicol Appl Pharmacol. 2014 Feb 1;274(3):471-9. doi: 10.1016/j.taap.2013.12.018. Epub 2013 Dec 29. PubMed PMID: 24380837.

6: Hironaka S, Ueda S, Yasui H, Nishina T, Tsuda M, Tsumura T, Sugimoto N, Shimodaira H, Tokunaga S, Moriwaki T, Esaki T, Nagase M, Fujitani K, Yamaguchi K, Ura T, Hamamoto Y, Morita S, Okamoto I, Boku N, Hyodo I. Randomized, open-label, phase III study comparing irinotecan with paclitaxel in patients with advanced gastric cancer without severe peritoneal metastasis after failure of prior combination chemotherapy using fluoropyrimidine plus platinum: WJOG 4007 trial. J Clin Oncol. 2013 Dec 10;31(35):4438-44. doi: 10.1200/JCO.2012.48.5805. Epub 2013 Nov 4. PubMed PMID: 24190112.

7: Choi SH, Hong HK, Cho YB, Lee WY, Yoo HY. Identification of Sestrin3 Involved in the In vitro Resistance of Colorectal Cancer Cells to Irinotecan. PLoS One. 2015 May 14;10(5):e0126830. doi: 10.1371/journal.pone.0126830. eCollection 2015. PubMed PMID: 25973791; PubMed Central PMCID: PMC4431826.

8: Higuchi K, Tanabe S, Shimada K, Hosaka H, Sasaki E, Nakayama N, Takeda Y, Moriwaki T, Amagai K, Sekikawa T, Sakuyama T, Kanda T, Sasaki T, Azuma M, Takahashi F, Takeuchi M, Koizumi W; Tokyo Cooperative Oncology Group, Tokyo, Japan. Biweekly irinotecan plus cisplatin versus irinotecan alone as second-line treatment for advanced gastric cancer: a randomised phase III trial (TCOG GI-0801/BIRIP trial). Eur J Cancer. 2014 May;50(8):1437-45. doi: 10.1016/j.ejca.2014.01.020. Epub 2014 Feb 20. PubMed PMID: 24560487.

9: Wood JP, Smith AJ, Bowman KJ, Thomas AL, Jones GD. Comet assay measures of DNA damage as biomarkers of irinotecan response in colorectal cancer in vitro and in vivo. Cancer Med. 2015 Sep;4(9):1309-21. doi: 10.1002/cam4.477. Epub 2015 Jun 23. PubMed PMID: 26108357; PubMed Central PMCID: PMC4567016.

10: Namur J, Pascale F, Maeda N, Sterba M, Ghegediban SH, Verret V, Paci A, Seck A, Osuga K, Wassef M, Reb P, Laurent A. Safety and efficacy compared between irinotecan-loaded microspheres HepaSphere and DC bead in a model of VX2 liver metastases in the rabbit. J Vasc Interv Radiol. 2015 Jul;26(7):1067-1075.e3. doi: 10.1016/j.jvir.2015.03.014. Epub 2015 May 4. PubMed PMID: 25952641.

11: Zhang MQ, Lin X, Li Y, Lu S. Irinotecan as a second-line chemotherapy for small cell lung cancer: a systemic analysis. Asian Pac J Cancer Prev. 2015;16(5):1993-5. PubMed PMID: 25773800.

12: Gnutzmann DM, Mechel J, Schmitz A, Köhler K, Krone D, Bellemann N, Gockner TL, Mokry T, Kortes N, Sommer CM, Kauczor HU, Radeleff BA, Stampfl U. Evaluation of the plasmatic and parenchymal elution kinetics of two different irinotecan-loaded drug-eluting embolics in a pig model. J Vasc Interv Radiol. 2015 May;26(5):746-54. doi: 10.1016/j.jvir.2014.12.016. Epub 2015 Feb 18. PubMed PMID: 25704223.

13: Innocenti F, Schilsky RL, Ramírez J, Janisch L, Undevia S, House LK, Das S, Wu K, Turcich M, Marsh R, Karrison T, Maitland ML, Salgia R, Ratain MJ. Dose-finding and pharmacokinetic study to optimize the dosing of irinotecan according to the UGT1A1 genotype of patients with cancer. J Clin Oncol. 2014 Aug 1;32(22):2328-34. doi: 10.1200/JCO.2014.55.2307. Epub 2014 Jun 23. PubMed PMID: 24958824; PubMed Central PMCID: PMC4105486.

14: Seymour MT, Brown SR, Middleton G, Maughan T, Richman S, Gwyther S, Lowe C, Seligmann JF, Wadsley J, Maisey N, Chau I, Hill M, Dawson L, Falk S, O'Callaghan A, Benstead K, Chambers P, Oliver A, Marshall H, Napp V, Quirke P. Panitumumab and irinotecan versus irinotecan alone for patients with KRAS wild-type, fluorouracil-resistant advanced colorectal cancer (PICCOLO): a prospectively stratified randomised trial. Lancet Oncol. 2013 Jul;14(8):749-59. doi: 10.1016/S1470-2045(13)70163-3. Epub 2013 May 29. PubMed PMID: 23725851; PubMed Central PMCID: PMC3699713.

15: Noble CO, Krauze MT, Drummond DC, Forsayeth J, Hayes ME, Beyer J, Hadaczek P, Berger MS, Kirpotin DB, Bankiewicz KS, Park JW. Pharmacokinetics, tumor accumulation and antitumor activity of nanoliposomal irinotecan following systemic treatment of intracranial tumors. Nanomedicine (Lond). 2014 Jul;9(14):2099-108. doi: 10.2217/nnm.13.201. Epub 2014 Feb 4. PubMed PMID: 24494810.

16: Mego M, Chovanec J, Vochyanova-Andrezalova I, Konkolovsky P, Mikulova M, Reckova M, Miskovska V, Bystricky B, Beniak J, Medvecova L, Lagin A, Svetlovska D, Spanik S, Zajac V, Mardiak J, Drgona L. Prevention of irinotecan induced diarrhea by probiotics: A randomized double blind, placebo controlled pilot study. Complement Ther Med. 2015 Jun;23(3):356-62. doi: 10.1016/j.ctim.2015.03.008. Epub 2015 Apr 4. PubMed PMID: 26051570.

17: Kaku Y, Tsuchiya A, Kanno T, Nishizaki T. Irinotecan induces cell cycle arrest, but not apoptosis or necrosis, in Caco-2 and CW2 colorectal cancer cell lines. Pharmacology. 2015;95(3-4):154-9. doi: 10.1159/000381029. Epub 2015 Apr 1. PubMed PMID: 25833236.

18: Chu C, Abbara C, Tandia M, Polrot M, Gonin P, Farinotti R, Bonhomme-Faivre L. Cetuximab increases concentrations of irinotecan and of its active metabolite SN-38 in plasma and tumour of human colorectal carcinoma-bearing mice. Fundam Clin Pharmacol. 2014 Dec;28(6):652-60. doi: 10.1111/fcp.12071. Epub 2014 Apr 16. PubMed PMID: 24588516.

19: Tanaka K, Maeda N, Osuga K, Higashi Y, Hayashi A, Hori Y, Kishimoto K, Morii E, Ohashi F, Tomiyama N. In vivo evaluation of irinotecan-loaded QuadraSphere microspheres for use in chemoembolization of VX2 liver tumors. J Vasc Interv Radiol. 2014 Nov;25(11):1727-35.e1. doi: 10.1016/j.jvir.2014.07.012. Epub 2014 Sep 18. PubMed PMID: 25239839.

20: Huisman SA, Bijman-Lagcher W, IJzermans JN, Smits R, de Bruin RW. Fasting protects against the side effects of irinotecan but preserves its anti-tumor effect in Apc15lox mutant mice. Cell Cycle. 2015;14(14):2333-9. doi: 10.1080/15384101.2015.1044170. Epub 2015 May 8. PubMed PMID: 25955194; PubMed Central PMCID: PMC4613178.